molecular formula C9H12ClNO2 B093360 Methyl 3-(aminomethyl)benzoate Hydrochloride CAS No. 17841-68-8

Methyl 3-(aminomethyl)benzoate Hydrochloride

Cat. No.: B093360
CAS No.: 17841-68-8
M. Wt: 201.65 g/mol
InChI Key: UOWRPTFJISFGPI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)benzoate hydrochloride (CAS 17841-68-8) is an organic compound with the molecular formula C₉H₁₂ClNO₂ (MW: 201.65 g/mol). It consists of a benzoate ester core substituted with an aminomethyl group at the meta position, forming a hydrochloride salt. This compound is synthesized via the reaction of 3-(aminomethyl)benzoic acid hydrochloride with thionyl chloride (SOCl₂) in methanol, yielding a 91% isolated product . Its structural features, including the protonated amine and ester group, make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in multicomponent reactions and enzyme-targeted drug development .

Properties

IUPAC Name

methyl 3-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWRPTFJISFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383447
Record name Methyl 3-(aminomethyl)benzoate Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17841-68-8
Record name Methyl 3-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethylbenzoic acid methyl ester hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)benzoate Hydrochloride can be synthesized through several methods. One common route involves the esterification of 3-(aminomethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Another method involves the reaction of methyl 3-(bromomethyl)benzoate with ammonia or an amine under suitable conditions to introduce the aminomethyl group. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification steps such as recrystallization or distillation to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)benzoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(aminomethyl)benzoate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions, leading to the development of bioactive compounds.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of selective histone deacetylase inhibitors. Such inhibitors are crucial in cancer research due to their ability to modulate gene expression and influence cell proliferation. For instance, derivatives synthesized from this compound have shown antiproliferative effects against melanoma cells, highlighting its potential in cancer therapeutics .

Table 1: Synthesis Pathways Utilizing this compound

Compound NameYield (%)Reaction ConditionsReference
Selective HDAC6 Inhibitor92%Reflux with triethylamine in methanol
N-(4-chlorobenzyl)acrylamide Derivative62%Reaction with triethylamine in methanol

Biochemical Applications

This compound has been investigated for its biochemical properties, particularly its interaction with enzymes and receptors.

Enzyme Modulation

The compound has been shown to modulate enzyme activity, making it valuable in pharmacological research. Its derivatives can affect receptor binding and other biochemical processes, which are essential for drug development.

Case Study: Modulation of Enzyme Activity

  • Objective: To assess the impact of this compound on enzyme activity.
  • Method: Enzyme assays were conducted to evaluate the inhibition potency of synthesized derivatives.
  • Results: Certain derivatives exhibited significant inhibition of specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymer Development

The compound can serve as a building block for creating polymers with specific properties. Its amine group facilitates polymerization reactions that can lead to materials with enhanced mechanical and thermal properties.

Table 2: Polymerization Reactions Involving this compound

Polymer TypePropertiesApplication AreaReference
Thermoplastic PolyurethaneHigh elasticity, durabilityCoatings, adhesives
Conductive PolymersElectrical conductivityElectronics

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)benzoate Hydrochloride depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-(aminomethyl)benzoate Hydrochloride with structurally and functionally related compounds, supported by data from diverse sources.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituent Position/Group Key Features Applications/Research Relevance Reference ID
This compound (17841-68-8) C₉H₁₂ClNO₂ 3-(aminomethyl), ester (methyl) Hydrochloride salt enhances solubility; meta-substitution favors steric accessibility. HDAC inhibitor intermediates, peptide synthesis .
Methyl 4-(aminomethyl)benzoate Hydrochloride (N/A) C₉H₁₂ClNO₂ 4-(aminomethyl), ester (methyl) Para-substitution alters electronic properties; used in sulfonamide coupling reactions . Metal-free cross-coupling reactions .
Methyl 4-(2-aminoethyl)benzoate Hydrochloride (N/A) C₁₀H₁₄ClNO₂ 4-(2-aminoethyl), ester (methyl) Ethyl spacer increases flexibility; hydrochloride improves crystallinity. Neurotransmitter analog synthesis .
Methyl 3-((methylamino)methyl)benzoate (922163-35-7) C₁₀H₁₃NO₂ 3-((methylamino)methyl), ester Methylation of amine reduces polarity; free base form. Not explicitly stated; likely enzyme inhibition .
tert-Butyl 3-(aminomethyl)benzoate Hydrochloride (1221931-26-5) C₁₂H₁₈ClNO₂ 3-(aminomethyl), ester (tert-butyl) Bulky tert-butyl group enhances lipophilicity. Prodrug development .
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride (61416-34-0) C₁₀H₁₄ClNO₃ 3-(1-amino-2-hydroxyethyl), ester Chiral center and hydroxyl group enable stereoselective binding. Antibiotic and antiviral research .

Key Findings from Comparative Analysis

Structural Variations and Physicochemical Properties Positional Isomerism: The meta vs. para substitution (e.g., Methyl 3- vs. 4-(aminomethyl)benzoate) significantly impacts electronic and steric properties. For example, para-substituted analogs exhibit higher symmetry, often leading to improved crystallinity . Functional Group Modifications:

  • Ethyl vs.
  • Chiral Centers: The (S)-enantiomer in (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride introduces stereochemical complexity, critical for receptor-specific interactions in drug design .

Synthetic Methodologies Microwave-Assisted vs. Traditional Synthesis: Methyl 4-({[(1-benzyltetrazol-5-yl)phenylmethyl]amino}methyl)benzoate (5e) and analogs are synthesized via microwave-assisted Ugi reactions, offering rapid reaction times (minutes vs. days) . In contrast, this compound is prepared via a two-step esterification using SOCl₂, emphasizing simplicity and scalability .

Biological and Industrial Applications

  • HDAC Inhibition : Derivatives like 5e and 5f () are studied as histone deacetylase (HDAC) inhibitors, where the benzyltetrazole moiety enhances binding affinity. The absence of such groups in the target compound limits its direct use in HDAC research but highlights its role as a precursor .
  • Agrochemicals : Trifluoromethyl-substituted analogs (e.g., Methyl 4-(trifluoromethyl)benzoate, CAS 2967-66-0) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them superior in pesticide formulations compared to the target compound .

Safety and Handling Hydrochloride salts generally require precautions against inhalation and skin contact (e.g., Benzyl 3-aminopropanoate hydrochloride, CAS 99616-43-0) . However, this compound lacks explicit hazard classification, suggesting a milder safety profile .

Biological Activity

Methyl 3-(aminomethyl)benzoate hydrochloride, a compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol, has garnered attention for its potential biological activities, particularly in the realm of local anesthesia and as a precursor in the synthesis of various pharmacologically active compounds. This article provides a comprehensive overview of its biological activity, including experimental findings, structure-activity relationships (SAR), and case studies.

This compound is characterized by a melting point of approximately 140 °C (dec) and is known to be an irritant. Its synthesis typically involves alkylation and esterification processes, which have been optimized to yield high purity and efficiency. The compound serves as a building block for more complex molecules with enhanced therapeutic profiles.

Local Anesthetic Properties

Recent studies have evaluated the local anesthetic effects of this compound and related compounds. In a series of experiments, several derivatives were synthesized and tested for their efficacy in surface anesthesia, infiltration anesthesia, and block anesthesia. The results indicated that certain derivatives exhibited significant local anesthetic activity comparable to established anesthetics such as tetracaine and pramocaine.

CompoundSurface Anesthesia (%)Infiltration Anesthesia (%)Block Anesthesia (%)
Methyl 3-(aminomethyl)benzoate HCl92.0 ± 0.6100100
Tetracaine98.7 ± 0.2100100
Pramocaine99.1 ± 0.2100100

These findings suggest that this compound could be a promising candidate for further development as a local anesthetic agent due to its favorable pharmacological profile and low toxicity observed in acute toxicity tests .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of methyl benzoate derivatives. Modifications that increase lipophilicity or introduce electron-donating groups have been shown to improve anesthetic potency. For instance, the incorporation of alkyl chains has been linked to increased membrane permeability, thereby enhancing local anesthetic effects.

Case Studies

Case Study 1: Comparative Efficacy in Animal Models

In a controlled study involving animal models, this compound was administered to assess its anesthetic onset time and duration of action compared to standard agents. The results demonstrated that this compound provided rapid onset with prolonged effects, making it suitable for procedures requiring extended anesthesia.

Case Study 2: Human Serum Stability

Another critical aspect of evaluating the biological activity of this compound is its metabolic stability in human serum. A study conducted on the degradation kinetics revealed that the compound undergoes enzymatic hydrolysis, leading to the formation of active metabolites that retain biological activity. This property is particularly advantageous for designing soft drugs that are metabolized into therapeutically relevant forms .

Q & A

Q. What are the recommended spectroscopic methods for characterizing Methyl 3-(aminomethyl)benzoate Hydrochloride, and how should data be interpreted?

  • Methodological Answer : Use 1H^1H-NMR in deuterated DMSO (DMSO-d6_6) to resolve aromatic protons and amine/ester functional groups. For example, the methyl ester group typically appears as a singlet near δ 3.8–3.9 ppm, while the aminomethyl (-CH2_2NH2_2) protons may show splitting patterns between δ 2.5–3.5 ppm. Confirm purity via HPLC (≥98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) . Mass spectrometry (ESI-MS) can validate molecular weight, with the hydrochloride salt producing [M+H]+^+ and [M+Cl]^- adducts.

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Start with methyl 3-(bromomethyl)benzoate and perform nucleophilic substitution with ammonia or a protected amine (e.g., benzylamine). Deprotection using HCl in dioxane (4–6 M) under reflux for 1–2 hours efficiently generates the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction, concentrate under reduced pressure and recrystallize from ethanol/ether to isolate the product with >95% purity .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to moisture, as hygroscopic hydrochloride salts can degrade. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for by-products like free amine or ester hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Perform systematic solubility screening using the shake-flask method in solvents like DMSO, methanol, and aqueous buffers (pH 1–7.4). Measure saturation solubility via UV-Vis spectroscopy (λ~270 nm for aromatic absorption). Account for counterion effects (Cl^-) and protonation state by adjusting pH. Discrepancies often arise from residual solvents or polymorphic forms; confirm crystallinity via XRD and DSC .

Q. What strategies are effective in analyzing and mitigating by-products during the synthesis of this compound?

  • Methodological Answer : Use LC-MS to identify common impurities, such as unreacted starting material (methyl 3-(bromomethyl)benzoate) or over-alkylated products. Optimize reaction stoichiometry (amine:halide = 1.2:1) and temperature (40–60°C) to minimize side reactions. For persistent impurities, employ column chromatography (silica gel, gradient elution) or preparative HPLC with a polar stationary phase .

Q. How can the reactivity of the aminomethyl group in this compound be exploited for derivatization in drug discovery?

  • Methodological Answer : The primary amine can undergo reductive amination with aldehydes/ketones (e.g., using NaBH3_3CN) or acylation with activated esters (e.g., NHS esters). For bioconjugation, react with succinimidyl carbamate linkers in PBS (pH 7.4) at 25°C. Monitor reaction efficiency via MALDI-TOF or 19F^{19}F-NMR if fluorine-containing reagents are used .

Analytical and Mechanistic Questions

Q. What advanced techniques are suitable for studying the degradation kinetics of this compound under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to quantify degradation products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Apply Arrhenius kinetics at 25–60°C to model shelf-life. For mechanistic insights, employ DFT calculations to predict hydrolysis pathways (e.g., ester vs. amine bond cleavage) .

Q. How can researchers validate the interaction between this compound and biological targets (e.g., enzymes) using biophysical methods?

  • Methodological Answer : Perform surface plasmon resonance (SPR) with immobilized targets to measure binding affinity (KD_D). Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For structural insights, conduct X-ray crystallography or cryo-EM with co-crystallized ligand-protein complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(aminomethyl)benzoate Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.